molecular formula C6H7NO4S B1204498 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid CAS No. 86360-62-5

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Cat. No. B1204498
CAS RN: 86360-62-5
M. Wt: 189.19 g/mol
InChI Key: PKFNRZOFABOFSP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid belongs to a class of compounds that exhibit a wide range of biological activities. The interest in these compounds stems from their diverse chemical reactions and potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-thiazine derivatives has been explored through various methods. For instance, the synthesis of 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids involves the condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate, followed by hydrolysis (Cizej & Urleb, 1996). Another method reported the synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, showcasing a different approach to synthesizing related compounds (Kogami & Okawa, 1987).

Molecular Structure Analysis

The molecular structure of these compounds has been studied extensively. For example, (3R,5R)-Tetrabydro-2H-1,4-thiazine-3,5-dicarboxylic acid monobydrate was analyzed to show a puckered chair conformation in the crystal structure, providing insights into the stereochemistry of such molecules (Portalone et al., 1993).

Chemical Reactions and Properties

The chemical reactions of 3,4-dihydro-2H-1,4-thiazine derivatives often involve transformations that are crucial for creating pharmacologically relevant molecules. A study highlights the synthesis of 3,4-dihydro-2H-1,4-thiazine-6-carboxylates by reacting 2-mercaptoethylamine with 2,3-dibromoacrylic esters, showcasing the versatility of these compounds in synthetic chemistry (Alexander et al., 1974).

Scientific Research Applications

Synthesis and Derivatization

  • 3,4-Dihydro-2H-1,4-thiazine derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, 3,4-dihydro-2H-1,4-thiazine-6-carboxylates were synthesized from 2-mercaptoethylamine and 2,3-dibromoacrylic esters, proving valuable in preparing cephalosporin analogs (Alexander et al., 1974). Additionally, a novel synthesis method for 3,4-dihydro-2H-1,4-thiazines using α-enolic dithioesters and 1,3,5-triazinanes via a formal (3 + 3) annulation reaction under thermal conditions was developed, showcasing an innovative, catalyst-free and additive-free approach (Cheng et al., 2020).

Structural Studies

  • The structural properties of 3,4-dihydro-2H-1,4-thiazine derivatives have been investigated. For example, (3R,5R)-Tetrahydro-2H-1,4-thiazine-3,5-dicarboxylic acid monohydrate was studied, revealing its zwitterionic form in the crystal and a puckered chair conformation of its six-membered ring (Portalone et al., 1993).

Potential Pharmacological Applications

  • The potential pharmacological applications of 3,4-dihydro-2H-1,4-thiazine derivatives have been explored. For instance, a series of substituted 3,4-dihydro-2H-1,4-thiazines showed inhibition of 5-lipoxygenase from rat leukocytes, with submicromolar IC50 values. This suggests their potential as pharmacological agents in modulating inflammatory responses (Weintraub et al., 1989).

Biomedical Research

  • In biomedical research, 2H-1,4-Thiazine-5,6-dihydro-3-carboxylic acid (aminoethylcysteine ketimine) was detected in bovine brain extracts, indicating its presence in the central nervous system and raising questions about its physiological role (Nardini et al., 1990).

Safety And Hazards

The safety and hazards associated with 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid are not well-documented in the literature. Therefore, it is recommended to handle this compound with the standard safety precautions used for chemical substances .

Future Directions

The future directions for research on 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of more efficient synthesis methods and the investigation of its reactivity with other chemical species could be areas of interest .

properties

IUPAC Name

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFNRZOFABOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006764
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

CAS RN

86360-62-5
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
K Hensley, SP Gabbita, K Venkova… - … of Neuropathology & …, 2013 - academic.oup.com
Lanthionine ketimine ([LK] 3, 4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid) is the archetype for a family of naturally occurring brain sulfur amino acid metabolites, the physiologic …
Number of citations: 53 academic.oup.com
MF Johnson, P Eslami - Journal of Neuropathology and …, 2013 - search.proquest.com
Lanthionine ketimine ([LK] 3, 4-dihydro-2H-l, 4-thiazine-3, 5-dicarboxylic acid) is the archetype for a family of naturally occurring brain sulfur amino acid metabolites, the physiologic …
Number of citations: 0 search.proquest.com
RN Muchiri, KE Kowal, K Hensley… - Rapid …, 2018 - Wiley Online Library
Rationale Preclinical studies in the search for treatments for several neurodegenerative diseases have identified lanthionine ketimine (LK) and its monoethyl ester derivative (LKE) as …
RJ Cox, A Sutherland, JC Vederas - Bioorganic & medicinal …, 2000 - academia.edu
The search for antibiotic compounds has recently taken on a new urgency. 1, 2 The world-wide increase in bacterial resistance to current antibiotics impacts both hospital and …
Number of citations: 155 www.academia.edu
RA Campbell - 1998 - theses.gla.ac.uk
Two distinct biosynthetic pathways to the essential amino acid L-lysine (A) are found in nature. The -aminoadipate pathway operates in fungi and yeasts. The diaminopimelate (DAP) …
Number of citations: 1 theses.gla.ac.uk
JE McKendrick - 1995 - search.proquest.com
There are two distinct biosynthetic pathways to the essential amino acid L-lysine (A). The diaminopimelate pathway to L-lysine occurs in higher plants and bacteria. The second pathway …
Number of citations: 5 search.proquest.com

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